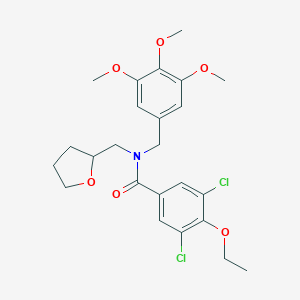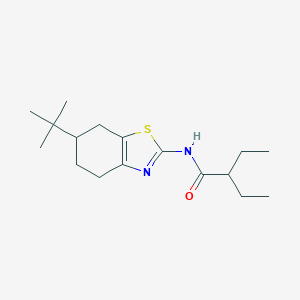![molecular formula C18H28N2O3S B257432 N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. In
作用機序
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks downstream signaling pathways that promote the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on BCR signaling, this compound has been shown to induce apoptosis (cell death) in malignant B-cells and to enhance the activity of immune cells, such as natural killer cells and T-cells. These effects are thought to contribute to the anti-tumor activity of this compound.
実験室実験の利点と制限
One of the key advantages of N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown potent activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its use in certain settings.
将来の方向性
For the development of N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include clinical trials in patients with B-cell malignancies, as well as studies to explore its potential in combination with other therapies. Additionally, further research is needed to better understand the mechanisms underlying the anti-tumor activity of this compound, as well as its potential effects on normal B-cell function. Finally, efforts to optimize the synthesis and formulation of this compound may help to improve its efficacy and reduce its cost.
合成法
The synthesis of N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form 2-(2-ethoxy-2-oxoethylthio)aniline. This intermediate is then reacted with 3-methylbutanoyl chloride and N,N-dimethylformamide to produce N-(3-methylbutanoyl)-2-(2-ethoxy-2-oxoethylthio)aniline. The final step involves the reaction of this intermediate with 3-methoxypropylamine and triethylamine to form this compound.
科学的研究の応用
N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit the growth and survival of malignant B-cells, both in vitro and in vivo.
特性
分子式 |
C18H28N2O3S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-(3-methylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3S/c1-12(2)11-15(21)20-18-16(17(22)19-9-6-10-23-3)13-7-4-5-8-14(13)24-18/h12H,4-11H2,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
BHBUDQLQWSIWHA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCCCOC |
正規SMILES |
CC(C)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)